3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol is a complex organic compound characterized by its unique structure, which includes multiple phenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 3,4-Bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: This compound shares the fluorophenyl groups but has a different core structure.
Fluorinated Pyridines: These compounds also contain fluorine atoms and are used in various chemical and biological applications.
Properties
CAS No. |
64706-23-6 |
---|---|
Molecular Formula |
C35H24F2O |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
3,4-bis(4-fluorophenyl)-1,2,5-triphenylcyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C35H24F2O/c36-29-20-16-24(17-21-29)31-32(25-18-22-30(37)23-19-25)34(27-12-6-2-7-13-27)35(38,28-14-8-3-9-15-28)33(31)26-10-4-1-5-11-26/h1-23,38H |
InChI Key |
NWUWGJKIKVJCCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C2(C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.